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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the synergistic effects of AVE 0991 with other therapeutic agents. The

information is supported by experimental data to inform future research and development in

cardiovascular and inflammatory diseases.

AVE 0991 is a nonpeptide agonist of the Mas receptor, a key component of the protective arm

of the renin-angiotensin system (RAS).[1] Its mechanism of action, which often counteracts the

detrimental effects of the classical RAS pathway, makes it a promising candidate for

combination therapies.[1] This guide summarizes the existing preclinical evidence of AVE

0991's synergistic and additive effects with other drugs in various disease models.

Comparative Analysis of Synergistic Effects
The following tables summarize the key quantitative data from preclinical studies investigating

the combination of AVE 0991 with other drugs.

Table 1: Synergistic Effect of AVE 0991 with Azathioprine
in a Murine Model of Colitis
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Treatment
Group

Change in
Body Weight
(%)

Colon Length
(cm)

Colon
Thickness
(mm)

Histological
Score (0-12)

DSS + Vehicle -15.2 ± 2.1 5.8 ± 0.3 1.2 ± 0.1 9.5 ± 0.8

DSS + AVE 0991

(30 mg/kg)
-8.5 ± 1.5 7.2 ± 0.4 0.8 ± 0.1 6.2 ± 0.7

DSS +

Azathioprine (1

mg/kg)

-9.1 ± 1.8 7.0 ± 0.5 0.9 ± 0.1 6.8 ± 0.9

DSS + AVE 0991

+ Azathioprine
-4.3 ± 1.2 8.5 ± 0.3 0.6 ± 0.1 3.1 ± 0.5

Data adapted from a study on DSS-induced colitis in mice. The combination therapy showed a

significantly greater improvement in all parameters compared to monotherapy.[2][3][4]

Table 2: Synergistic Effect of AVE 0991 with Alamandine
in a Rat Model of Hypertension

Treatment Group
Systolic Blood Pressure (mmHg) at Day
29

Control 125 ± 5

Angiotensin II 185 ± 8

Angiotensin II + AVE 0991 (576 µg/kg) 155 ± 7

Angiotensin II + Alamandine (50 µg/kg) 160 ± 6

Angiotensin II + AVE 0991 + Alamandine 135 ± 6

Data adapted from a study on Angiotensin II-induced hypertension in rats. The combination of

AVE 0991 and Alamandine resulted in a more pronounced reduction in systolic blood pressure.

[5][6]
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Table 3: Synergistic Effect of AVE 0991 with Losartan
and Captopril in a Rat Model of Myocardial Ischemia-
Reperfusion (I/R) Injury

Treatment Group Myocardial Infarct Size (% of Area at Risk)

Control (I/R) 48.9 ± 8.8

I/R + AVE 0991 (576 µg/kg) 29.9 ± 4.8

I/R + Losartan (2 mg/kg) 30.8 ± 5.8

I/R + Captopril (3 mg/kg) 31.7 ± 7.7

I/R + AVE 0991 + Losartan 28.2 ± 3.3

I/R + AVE 0991 + Captopril 30.8 ± 5.8

Data adapted from a study on myocardial I/R injury in rats. The combination of AVE 0991 with

Losartan showed a trend towards a greater reduction in infarct size compared to either drug

alone.[7][8]

Signaling Pathways and Mechanisms of Synergy
The synergistic effects of AVE 0991 in combination with other drugs are underpinned by their

interactions with key signaling pathways.

AVE 0991 and Azathioprine in Colitis
In the context of inflammatory bowel disease, the combination of AVE 0991 and azathioprine

demonstrates an additive anti-inflammatory effect. This is mediated, in part, by the

downregulation of the p38 MAPK and Akt signaling pathways, which are crucial in driving

inflammatory responses.[2][3]
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AVE 0991 and Azathioprine Synergy

AVE 0991 and Alamandine in Hypertension
The combination of AVE 0991 and alamandine, another component of the protective RAS,

leads to enhanced antihypertensive effects. This is associated with a reduction in inflammatory

and oxidative stress markers, such as monocyte chemoattractant protein-1 (MCP-1) and

cyclophilin-A (CYP-A).[5][6]
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AVE 0991 and Alamandine Synergy

Potential Synergies with Other Drug Classes
While direct experimental evidence is limited, the mechanism of action of AVE 0991 suggests

potential for synergistic effects with other classes of cardiovascular drugs.

Neprilysin Inhibitors: Neprilysin is an enzyme that degrades natriuretic peptides, which have

vasodilatory and anti-proliferative effects.[9] Combining a Mas receptor agonist like AVE

0991 with a neprilysin inhibitor, such as sacubitril (found in Entresto), could theoretically offer

a powerful dual-pronged approach to enhancing the protective arm of the RAS and

promoting vasodilation and natriuresis.[10][11]
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ACE Inhibitors and ARBs: As shown in the myocardial I/R model, AVE 0991 can work

additively with ACE inhibitors and ARBs. By blocking the pro-inflammatory and

vasoconstrictive effects of Angiotensin II while simultaneously activating the protective

Angiotensin-(1-7)/Mas receptor axis, this combination could provide more comprehensive

RAS modulation.[7]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used.

Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking

water for 5-7 consecutive days.[12][13]

Treatment: AVE 0991 (e.g., 30 mg/kg), azathioprine (e.g., 1 mg/kg), or the combination is

administered daily via intraperitoneal injection, starting from the first day of DSS

administration. A vehicle control group receives DSS and the vehicle solution.

Assessment of Colitis Severity:

Daily Monitoring: Body weight, stool consistency, and the presence of blood in the feces

are recorded daily.

Macroscopic Assessment: At the end of the experiment, mice are euthanized, and the

colon is excised. The length and weight of the colon are measured.

Histological Analysis: Colon tissue is fixed in formalin, embedded in paraffin, sectioned,

and stained with hematoxylin and eosin (H&E). A histological score is determined based

on the severity of inflammation, crypt damage, and ulceration.[14]

Biochemical Analysis: Colon tissue can be homogenized for the analysis of inflammatory

markers and signaling proteins (e.g., p38 MAPK, Akt) by methods such as Western blotting

or ELISA.
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DSS-Induced Colitis Workflow

Angiotensin II-Induced Hypertension in Rats
Animal Model: Male Sprague-Dawley rats, 10-12 weeks old, are used.

Induction of Hypertension: Hypertension is induced by continuous subcutaneous infusion of

Angiotensin II (e.g., 60-80 ng/min) for 2-4 weeks using an osmotic minipump.[5]

Treatment: AVE 0991 (e.g., 576 µg/kg), alamandine (e.g., 50 µg/kg), or the combination is

administered during the last two weeks of Angiotensin II infusion, typically via a separate

osmotic minipump or daily injections.

Blood Pressure Measurement: Systolic blood pressure is measured at regular intervals (e.g.,

weekly) throughout the study using the tail-cuff method.

Terminal Procedures: At the end of the study, rats are euthanized. Blood and tissues (e.g.,

heart, aorta) are collected for analysis of inflammatory markers (e.g., MCP-1, CYP-A) and

other relevant parameters.
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Angiotensin II Hypertension Workflow

Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
Animal Model: Male Wistar rats, 10-12 weeks old, are used.

Surgical Procedure:
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Rats are anesthetized, and a thoracotomy is performed to expose the heart.

A suture is passed around the left anterior descending (LAD) coronary artery.

Ischemia is induced by tightening the suture to occlude the LAD for a specific period (e.g.,

30 minutes).[7]

Reperfusion is initiated by releasing the suture, and the heart is allowed to reperfuse for a

set duration (e.g., 2 hours).

Treatment: AVE 0991 (e.g., 576 µg/kg), losartan (e.g., 2 mg/kg), captopril (e.g., 3 mg/kg), or

a combination is administered intravenously before the induction of ischemia.

Infarct Size Measurement:

At the end of the reperfusion period, the heart is excised.

The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at

risk (AAR).

The heart is then sliced and incubated in a solution of triphenyltetrazolium chloride (TTC),

which stains viable myocardium red, leaving the infarcted area pale.

The infarct size is expressed as a percentage of the AAR.[15][16]
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Myocardial I/R Injury Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30461302/
https://pubmed.ncbi.nlm.nih.gov/17312445/
https://pubmed.ncbi.nlm.nih.gov/36777165/
https://www.benchchem.com/product/b605699?utm_src=pdf-body-img
https://www.benchchem.com/product/b605699?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. Sacubitril and valsartan fixed combination to reduce heart failure events in post-acute
myocardial infarction patients - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Impact of sacubitril-valsartan combination in patients with chronic heart failure and sleep
apnoea syndrome: the ENTRESTO-SAS study design - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Activation of the Mas receptors by AVE0991 and MrgD receptor using alamandine to limit
the deleterious effects of Ang II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Synergy between sacubitril and valsartan leads to hemodynamic, antifibrotic, and exercise
tolerance benefits in rats with preexisting heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Combined Therapy of Low-Dose Angiotensin Receptor–Neprilysin Inhibitor and Sodium–
Glucose Cotransporter-2 Inhibitor Prevents Doxorubicin-Induced Cardiac Dysfunction in
Rodent Model with Minimal Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

9. files.core.ac.uk [files.core.ac.uk]

10. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

11. Combined neprilysin and renin-angiotensin system inhibition for the treatment of heart
failure - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in
normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

13. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. Angiotensin receptor–neprilysin inhibition and combination use of guideline‐directed
medical therapies in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

15. The angiotensin-(1-7) receptor agonist AVE0991 dominates the circadian rhythm and
baroreflex in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies,
and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17214600/
https://pubmed.ncbi.nlm.nih.gov/17214600/
https://pubmed.ncbi.nlm.nih.gov/29286056/
https://pubmed.ncbi.nlm.nih.gov/29286056/
https://pubmed.ncbi.nlm.nih.gov/26976916/
https://pubmed.ncbi.nlm.nih.gov/26976916/
https://pubmed.ncbi.nlm.nih.gov/29469206/
https://pubmed.ncbi.nlm.nih.gov/29469206/
https://www.researchgate.net/publication/363653781_Activation_of_the_Mas_receptors_by_AVE0991_and_MrgD_receptor_using_Alamandine_to_limit_the_deleterious_effects_of_Ang_II-induced_hypertension
https://pubmed.ncbi.nlm.nih.gov/36117326/
https://pubmed.ncbi.nlm.nih.gov/36117326/
https://pubmed.ncbi.nlm.nih.gov/30461302/
https://pubmed.ncbi.nlm.nih.gov/30461302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9788442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9788442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9788442/
https://files.core.ac.uk/download/pdf/212372598.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4800749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4800749/
https://pubmed.ncbi.nlm.nih.gov/25306450/
https://pubmed.ncbi.nlm.nih.gov/25306450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://pubmed.ncbi.nlm.nih.gov/12468568/
https://pubmed.ncbi.nlm.nih.gov/12468568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11798627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11798627/
https://pubmed.ncbi.nlm.nih.gov/17312445/
https://pubmed.ncbi.nlm.nih.gov/17312445/
https://pubmed.ncbi.nlm.nih.gov/36777165/
https://pubmed.ncbi.nlm.nih.gov/36777165/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Synergistic Effects of AVE 0991: A Comparative Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605699#synergistic-effects-of-ave-0991-with-other-
drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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